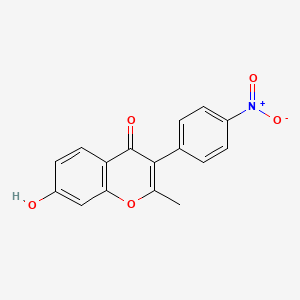

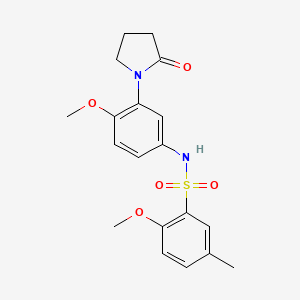

7-羟基-2-甲基-3-(4-硝基苯基)-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one belongs to the chromen-4-one family, which is known for its diverse biological activities. Chromen-4-ones, also known as coumarins, are a class of organic compounds that exhibit a wide range of pharmacological properties, including antimicrobial and antioxidant activities. These compounds are characterized by a benzopyranone structure and are often synthesized for the purpose of biological screening .

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves the condensation of various reagents under controlled conditions. For instance, the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives has been achieved by condensation reactions followed by cyclization processes . Similarly, the synthesis of hydroxy-3-pyrazolyl-chromen-4-ones involves the condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones, followed by cyclization with phenyl hydrazine hydrochloride . These methods demonstrate the versatility of synthetic approaches in creating a variety of chromen-4-one derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is crucial in determining their biological activity. For example, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system, with specific cell constants and a particular space group . The arrangement of aromatic residues and the presence of p-p stacking contribute to the stability of the crystal structure. The molecular conformation, such as the envelope or flat-boat conformation of the carbocyclic ring, as observed in another derivative, can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Chromen-4-ones undergo various chemical reactions that modify their structure and, consequently, their biological properties. For instance, the synthesis of a combinatorial library of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes involves C4-SMe substitution in N-alkyl/phenyl 4-(methylthio)-3-nitro-4H-chromen-2-amines with phenols, which is dictated by hydrogen bond interactions . Additionally, the reduction of the nitro group and hydrolysis of the enamine in these compounds can lead to the formation of hybrid amino-acid lactones, demonstrating the chemical versatility of the chromen-4-one scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, methyl, nitro, and methoxy groups can affect the compound's solubility, reactivity, and interaction with biological molecules. Intramolecular hydrogen bonding, as seen in some derivatives, can stabilize certain conformations and influence the compound's physical state and chemical behavior . The crystallographic analysis provides insight into the solid-state properties, which are important for understanding the material aspects of these compounds .

科学研究应用

合成方案和核心结构的重要性

与 7-羟基-2-甲基-3-(4-硝基苯基)-4H-色满-4-酮密切相关的 6H-苯并[c]色满-6-酮因其作为具有相当药理学重要性的次级代谢产物中的核心结构而具有重要意义。自然产生的数量有限,促进了合成程序的发展,其中铃木偶联反应用于合成联芳基、3-甲酰香豆素与双(甲硅烷基烯醇醚)的反应以及芳基苯甲酸酯的自由基介导环化等方法很突出。此类程序对于有效合成这些化合物至关重要,有可能促进新候选药物的制造和天然产物的全合成 (Mazimba,2016 年)。

生物学应用和药理学重要性

包括 7-羟基-2-甲基-3-(4-硝基苯基)-4H-色满-4-酮在内的较广泛的香豆素家族因其一系列生物学特性而受到认可。这些化合物被用于包括制药、香料和农用化学品在内的各个行业。作为该家族的一个子集,羟基香豆素表现出物理、化学和生物学特性,使其在遗传学、药理学和微生物学等领域至关重要 (Yoda,2020 年)。另一项研究强调了相关化合物的抗癌潜力,注意到它们的高肿瘤特异性和最小的角质形成细胞毒性,从而突出了这些化合物在药物开发中的医学意义 (Sugita 等人,2017 年)。

抗氧化特性和潜在治疗用途

色酮及其衍生物,包括 7-羟基-2-甲基-3-(4-硝基苯基)-4H-色满-4-酮,以其抗氧化特性而闻名,这对于中和活性氧和阻止可能导致细胞损伤和各种疾病的自由基过程至关重要。某些官能团的存在,例如双键、色酮的羰基和特定的羟基,在其自由基清除活性中起着至关重要的作用。这些特性表明在治疗与氧化应激和自由基损伤相关的疾病方面具有潜在的治疗应用 (Yadav 等人,2014 年)。

属性

IUPAC Name |

7-hydroxy-2-methyl-3-(4-nitrophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-9-15(10-2-4-11(5-3-10)17(20)21)16(19)13-7-6-12(18)8-14(13)22-9/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJXULXQOZKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)

![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)